molecular formula C8H14O2 B12277462 1-Ethyl-3-methylcyclobutane-1-carboxylic acid

1-Ethyl-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B12277462
M. Wt: 142.20 g/mol
InChI Key: DSPDLZIOMLDCHP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a cyclobutane ring substituted with an ethyl group and a methyl group, along with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-3-methylcyclobutanone with a suitable carboxylating agent under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using advanced chemical reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-Ethyl-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring’s rigidity and steric effects also play a role in its biological activity.

Comparison with Similar Compounds

  • 1-Ethyl-1-methylcyclobutane-1-carboxylic acid
  • 1-Ethyl-2-methylcyclobutane-1-carboxylic acid
  • Cyclobutane-1-carboxylic acid

Uniqueness: 1-Ethyl-3-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the ethyl and methyl groups on the cyclobutane ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-ethyl-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-3-8(7(9)10)4-6(2)5-8/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

DSPDLZIOMLDCHP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)C)C(=O)O

Origin of Product

United States

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